![molecular formula C56H116N4O4 B12418261 1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]](/img/structure/B12418261.png)
1,1',1'',1'''-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] is a lipid/lipidoid compound primarily used in the preparation of lipid-based or lipidoid nanoparticles . This compound is known for its high purity and effectiveness in forming stable nanoparticles, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] involves the reaction of piperazine with bis(2-chloroethyl)amine, followed by the addition of dodecanol . The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and may require ultrasonic assistance to enhance solubility . The compound is then purified to achieve a purity of ≥98.0% .
Chemical Reactions Analysis
1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: Used in the synthesis of lipid-based nanoparticles for drug delivery systems.
Biology: Employed in the study of cellular uptake and intracellular trafficking of nanoparticles.
Medicine: Investigated for its potential in targeted drug delivery and gene therapy.
Mechanism of Action
The mechanism of action of 1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] involves its ability to form stable lipid-based nanoparticles. These nanoparticles can encapsulate therapeutic agents, enhancing their stability and bioavailability . The compound interacts with cellular membranes, facilitating the delivery of encapsulated agents into target cells .
Comparison with Similar Compounds
Similar compounds include other lipid/lipidoid molecules used in nanoparticle preparation, such as:
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC)
Compared to these compounds, 1,1’,1’‘,1’‘’-[1,4-Piperazinediylbis(2,1-ethanediylnitrilo)]tetrakis[2-dodecanol] offers unique advantages in terms of stability and efficiency in forming nanoparticles .
Properties
Molecular Formula |
C56H116N4O4 |
|---|---|
Molecular Weight |
909.5 g/mol |
IUPAC Name |
1-[2-[4-[2-[bis(2-hydroxydodecyl)amino]ethyl]piperazin-1-yl]ethyl-(2-hydroxydodecyl)amino]dodecan-2-ol |
InChI |
InChI=1S/C56H116N4O4/c1-5-9-13-17-21-25-29-33-37-53(61)49-59(50-54(62)38-34-30-26-22-18-14-10-6-2)47-45-57-41-43-58(44-42-57)46-48-60(51-55(63)39-35-31-27-23-19-15-11-7-3)52-56(64)40-36-32-28-24-20-16-12-8-4/h53-56,61-64H,5-52H2,1-4H3 |
InChI Key |
RMEBVAKPPHPOQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CN(CCN1CCN(CC1)CCN(CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)CC(CCCCCCCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



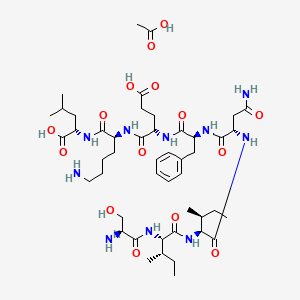
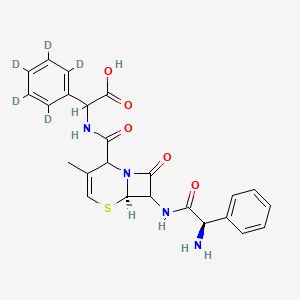
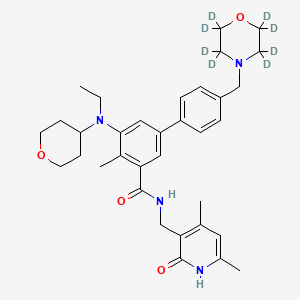
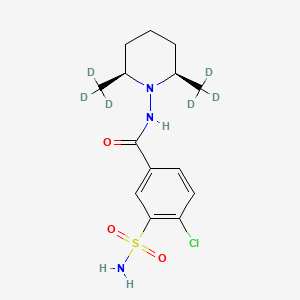
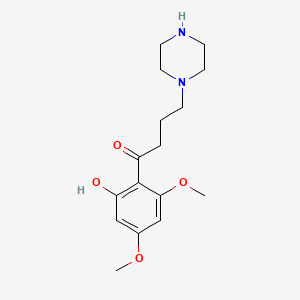
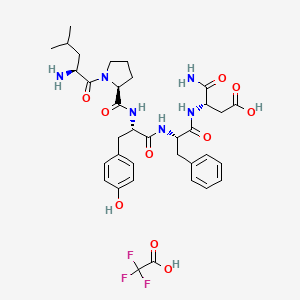

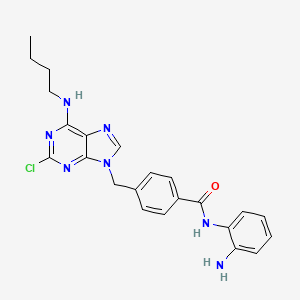
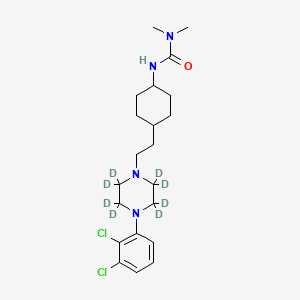
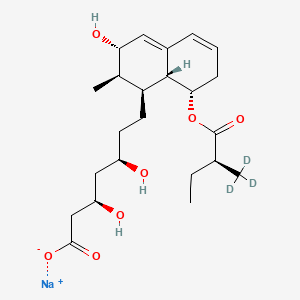
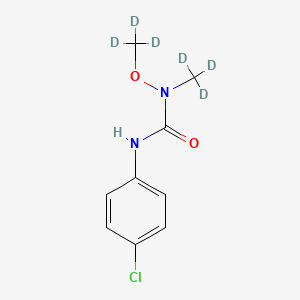
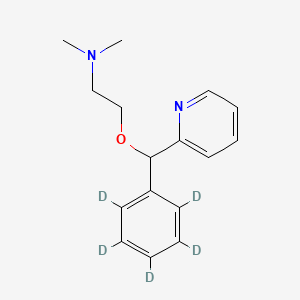
![2-[1-[4-[(1S,13S)-3-amino-7-chloro-10-azatetracyclo[11.3.1.02,11.04,9]heptadeca-2,4(9),5,7,10,14-hexaen-15-yl]butyl]triazol-4-yl]-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide](/img/structure/B12418249.png)
